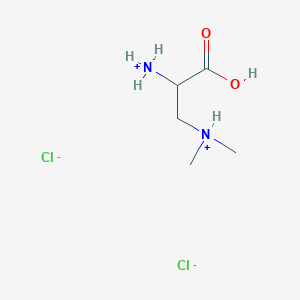

4-Aza-DL-leucine dihydrochloride

Übersicht

Beschreibung

4-Aza-DL-leucine dihydrochloride, also known as β-Dimethylamino-DL-alanine, is a leucine analogue . It is toxic for bacterial high-affinity branched-chain amino acid (BCAA) transport system (LIV-I) and is used to select mutants of the LIV-1 transporter .

Synthesis Analysis

The synthesis of 4-Aza-DL-leucine dihydrochloride can be achieved by reacting L-m4-Aza-DL-leucine dihydrochloride with ethylene oxide in the presence of hydrochloric acid.Molecular Structure Analysis

The empirical formula of 4-Aza-DL-leucine dihydrochloride is C5H12N2O2 · 2HCl . Its molecular weight is 205.08 . The SMILES string is OC(C(N)CN©C)=O.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis

4-Aza-DL-leucine dihydrochloride is a white to off-white powder . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Inhibition of Leucine Biosynthesis : 4-azaleucine inhibits leucine biosynthesis in Salmonella typhimurium. This inhibition causes a temporary growth halt and subsequent resumption of division, an effect that can be reversed with leucine (Stieglitz & Calvo, 1971).

Replacement in Multivalent Repression : It effectively replaces leucine in multivalent repression of threonine deaminase-forming potential in Escherichia coli. This suggests its role in regulating amino acid synthesis (Wasmuth & Umbarger, 1973).

Growth Inhibition in Bacteria : 4-Azaleucine is a potent growth inhibitor for Escherichia coli and moderately toxic for Leuconostoc dextranicum 8086. The growth toxicities it induces can be competitively reversed by leucine (Smith et al., 1963).

Slowing Disease Progression : Acetyl-l-leucine, a derivative, slows disease progression in lysosomal storage disorders, potentially benefiting patients with neurological issues like ataxia and GM2 gangliosidosis (Kaya et al., 2021).

Protein Synthesis Stimulation : Leucine and its derivatives stimulate protein synthesis through specific pathways, making them unique among branched-chain amino acids (Anthony et al., 2000).

Inhibition of Aminopeptidase : Chloromethylketone analogues of dl-leucine effectively inhibit leucine aminopeptidase, indicating potential therapeutic applications (Birch et al., 1972).

Genetic Code Expansion : Incorporating azaleucine into a thymidine-deficient mutant of Escherichia coli can restore activity, potentially widening the genetic code and its applications (Lemeignan et al., 1993).

Analytical Applications : Methods have been developed to determine D- and L-enantiomers of leucine and other derivatives in plasma, which are suitable for pharmacokinetic studies (Hasegawa et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNGZATZQMSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

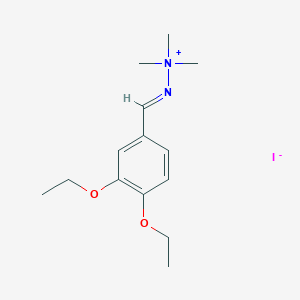

Canonical SMILES |

CN(C)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920535 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aza-DL-leucine dihydrochloride | |

CAS RN |

102029-69-6 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

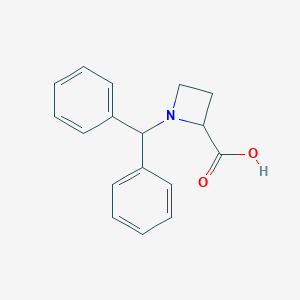

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)